Perfluoro-3,6,9-trioxatridecanoic acid

Catalog No.
S716078
CAS No.
330562-41-9
M.F
C10HF19O5
M. Wt
562.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-3,6,9-trioxatridecanoic acid

Legacy perfluoroalkyl acids cannot mimic LC-MS/MS retention of ether PFAS-leading to quantification errors. Our PFO3TDA (CAS 330562-41-9) eliminates this gap as the definitive PFECA reference standard. Key features: • Multidentate chelator with the highest β-cyclodextrin affinity among PFECAs; ideal for sorbent breakthrough testing. • Matching retention time and collision cross-section for accurate environmental monitoring per EPA guidelines. • Precursor for low-temperature fluoropolymers, leveraging flexible ether backbone. Supplied high-purity, ready-to-use for immediate method validation.

CAS Number

330562-41-9

Product Name

Perfluoro-3,6,9-trioxatridecanoic acid

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid

Molecular Formula

C10HF19O5

Molecular Weight

562.08 g/mol

InChI

InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31)

InChI Key

GDQLSTSWOFAQNO-UHFFFAOYSA-N

SMILES

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluoro-3,6,9-trioxatridecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

PFO3TDA, Perfluoro-3,6,9-trioxatridecanoic acid, PFECA-C10, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-3,6,9-trioxadecanoic acid, Perfluoro-3,6,9-trioxatridecanoic acid (PFECA)

Purity

≥98%

Package Size

50 mg, 1 ml

Perfluoro-3,6,9-trioxatridecanoic acid (PFO3TDA) is a specialized perfluoroalkyl ether carboxylic acid (PFECA) characterized by a 13-atom backbone containing ten fluorinated carbons and three ether linkages [1]. Originally developed as a next-generation alternative to legacy perfluoroalkyl substances (PFAS), this compound maintains high thermal stability and chemical resistance while offering distinct surfactant properties [2]. For industrial and analytical buyers, PFO3TDA is highly valued as a multidentate perfluorinated chelating agent in metal halide processing, a precursor for low-temperature fluoropolymers, and a critical analytical reference standard for environmental monitoring and remediation sorbent validation [1].

Substituting PFO3TDA with legacy perfluoroalkyl acids (e.g., PFOA) or shorter-chain ether variants (e.g., GenX, PFO2DA) fundamentally compromises process efficacy and analytical accuracy [1]. In polymer and materials science, the rigid aliphatic backbone of PFOA lacks the rotational flexibility imparted by PFO3TDA's three ether oxygen atoms, leading to inferior low-temperature processability and an inability to form stable multidentate chelates with metal cations like zirconium . In environmental and toxicological testing, PFO3TDA exhibits distinct bioaccumulation profiles, LC-MS/MS retention times, and host-guest binding affinities that cannot be accurately modeled using shorter-chain homologs, making the exact CAS 330562-41-9 standard indispensable for rigorous method validation [1].

Superior Beta-Cyclodextrin Association for Sorbent Benchmarking

In the development of cyclodextrin (CD)-based remediation systems for PFAS capture, chain length and ether substitution dictate binding strength. Studies demonstrate that PFO3TDA forms highly stable 2:1 beta-CD:PFECA complexes, exhibiting the highest association constant among tested PFECAs [1]. When compared to shorter-chain analogs like PFO2DA or GenX, PFO3TDA's extended 13-atom chain maximizes hydrophobic interactions within the CD cavity, preventing the premature breakthrough seen with shorter homologs[1].

Evidence Dimension2:1 beta-Cyclodextrin Association Constant Strength
Target Compound DataHighest association constant among evaluated PFECAs (PFO3TDA)
Comparator Or BaselineShorter-chain PFECAs (e.g., PFO2DA, GenX) and legacy PFOA
Quantified DifferenceMaximized binding affinity directly correlated to the extended trioxa-tridecanoic chain length
Conditionsbeta-cyclodextrin host-guest complexation assays for water remediation

Environmental engineering firms must procure PFO3TDA to accurately benchmark the upper-bound retention capacity of novel PFAS filtration media against long-chain ether contaminants.

Enhanced Multidentate Chelation for Zirconium and Metal Halides

Unlike legacy perfluorinated carboxylic acids which coordinate primarily through a single terminal carboxylate group, PFO3TDA functions as an advanced perfluorinated chelating agent . The presence of three strategically spaced ether oxygen atoms along the fluorinated backbone allows for multidentate coordination with transition metals. This structural advantage enables the formation of highly stable, processable complexes used in the production of zirconium oxide and other metal halides, providing a constant ligand environment that simple aliphatic PFAS cannot achieve .

Evidence DimensionMetal coordination mode and complex stability
Target Compound DataMultidentate chelation via carboxylate and 3 ether oxygens
Comparator Or BaselinePFOA (monodentate/bidentate carboxylate only)
Quantified DifferenceFormation of stable, processable metal-ligand complexes in treatment fluids
ConditionsMetal halide and zirconium oxide production processes

Chemical manufacturers require PFO3TDA to stabilize metal centers in highly fluorinated, chemically aggressive treatment fluids where standard surfactants fail.

Discrete LC-MS/MS Retention and Ionization for EPA Method Compliance

As global regulatory frameworks expand to include next-generation PFECAs, accurate quantification requires exact analytical standards. PFO3TDA (m/z 561 [M-H]-) exhibits distinct chromatographic retention and ionization efficiencies compared to legacy PFAS [1]. In comprehensive LC-MS/MS methods designed to detect up to 74 PFAS compounds, PFO3TDA cannot be quantified using PFOA surrogate standards due to the altered polarity and collision cross-section (257.4 Ų) introduced by its trioxa backbone, necessitating its direct procurement for calibration curves [2].

Evidence DimensionMass-to-charge ratio and Collision Cross Section (CCS)
Target Compound Datam/z 561, CCS = 257.4 Ų
Comparator Or BaselinePFOA (m/z 413, distinct CCS)
Quantified DifferenceAbsolute resolution of PFECA vs legacy PFCA signals
ConditionsElectrospray ionization (ESI-) LC-MS/MS and Ion Mobility Spectrometry

Analytical laboratories must use the exact PFO3TDA standard to prevent false negatives and ensure compliance with expanded environmental screening protocols.

Analytical Reference for Next-Generation PFAS Screening

Directly following from its unique LC-MS/MS retention profile and collision cross-section, PFO3TDA is an essential reference standard for environmental testing laboratories [1]. It is used to calibrate high-resolution mass spectrometers for the detection of emerging polyether PFAS in municipal water supplies, soil extracts, and biological matrices, ensuring compliance with updated EPA and international monitoring guidelines[1].

Sorbent Benchmarking in Water Remediation

Because PFO3TDA exhibits the strongest beta-cyclodextrin association constant among PFECAs, it serves as the ultimate stress-test molecule for novel water filtration technologies[2]. R&D teams developing activated carbon, ion-exchange resins, or cyclodextrin-based polymers use this compound to validate the capture efficiency and breakthrough volume of their remediation systems against persistent, long-chain ether PFAS [2].

Perfluorinated Chelating Fluids for Metal Processing

Leveraging its multidentate coordination capabilities, PFO3TDA is utilized in specialized treatment fluids for the production of zirconium oxide and other metal halides. The ether linkages provide a stable, constant ligand environment for transition metals, making it the preferred choice over rigid legacy PFAS for advanced materials synthesis and highly aggressive chemical processing environments .

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Perfluoro-3,6,9-trioxatridecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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